N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine
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Overview
Description
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a sulfonyl group, and a pyridazin-3-amine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidin-3-yl Intermediate: This step involves the cyclization of a suitable precursor to form the azetidin-3-yl ring.
Introduction of the Benzoyl Group: The azetidin-3-yl intermediate is then reacted with 4-(morpholine-4-sulfonyl)benzoyl chloride under basic conditions to introduce the benzoyl group.
Formation of the Pyridazin-3-amine Moiety: The final step involves the coupling of the benzoyl-substituted azetidin-3-yl intermediate with a pyridazin-3-amine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or pyridazin-3-amine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine shares similarities with other sulfonyl-containing azetidinyl and pyridazinyl compounds, such as:
- N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-ol
- N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c24-18(22-12-15(13-22)20-17-2-1-7-19-21-17)14-3-5-16(6-4-14)28(25,26)23-8-10-27-11-9-23/h1-7,15H,8-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMAVBZGZYXPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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